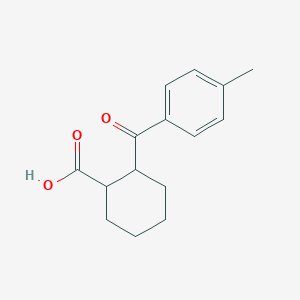

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid

描述

属性

IUPAC Name |

2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAROMYZTGWTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Mechanism and Reaction Design

The catalytic hydrogenation of methyl p-hydroxybenzoate to form cyclohexanone-4-carboxylic acid methyl ester serves as a critical intermediate step in synthesizing 2-(4-methylbenzoyl)cyclohexanecarboxylic acid. This process involves the reduction of the aromatic ring under hydrogen gas in the presence of a palladium-carbon (Pd/C) catalyst, followed by hydrolysis of the ester group to yield the carboxylic acid. The reaction proceeds via partial saturation of the benzene ring, forming a cyclohexanone intermediate while preserving the ketone functionality.

The choice of solvent profoundly impacts reaction efficiency. Secondary or tertiary alcohols, such as isopropyl alcohol, enhance selectivity by stabilizing transition states and reducing over-hydrogenation to cyclohexanol derivatives. For instance, using isopropyl alcohol as the solvent at 180°C under 20 kg/cm² hydrogen pressure achieves an 85% yield of cyclohexanone-4-carboxylic acid methyl ester, with less than 5% cyclohexanol-4-carboxylic acid methyl ester formed as a by-product.

Optimization of Reaction Parameters

Catalyst Loading : A Pd/C catalyst loading of 0.0003–0.01 gram atoms per mole of substrate balances activity and cost. Higher loadings increase reaction rates but risk excessive by-product formation.

Temperature and Pressure : Optimal conditions (180°C, 20 kg/cm²) ensure complete hydrogenation without degrading the ketone group. Elevated pressures (>30 kg/cm²) promote over-hydrogenation, while temperatures below 150°C result in incomplete conversion.

Table 1: Hydrogenation Performance Under Varied Conditions

| Solvent | Temperature (°C) | H₂ Pressure (kg/cm²) | Yield (%) | By-Product (%) |

|---|---|---|---|---|

| Isopropyl alcohol | 180 | 20 | 85 | 4.8 |

| tert-Butyl alcohol | 170 | 25 | 78 | 6.2 |

| Cyclohexanol | 190 | 15 | 72 | 9.1 |

Post-Reaction Processing

The ester intermediate undergoes hydrolysis using aqueous sodium hydroxide (2M, 80°C, 2 hours) to yield this compound. Subsequent purification via recrystallization from ethanol-water mixtures achieves >98% purity.

Friedel-Crafts Acylation of Cyclohexanecarboxylic Acid

Reaction Pathway and Limitations

Friedel-Crafts acylation offers an alternative route by reacting cyclohexanecarboxylic acid with 4-methylbenzoyl chloride in the presence of AlCl₃. This electrophilic substitution introduces the 4-methylbenzoyl group at the cyclohexane ring’s second position. However, steric hindrance from the carboxylic acid group often directs acylation to less hindered positions, reducing regioselectivity.

Table 2: Friedel-Crafts Acylation Outcomes

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|

| AlCl₃ | Dichloromethane | 25 | 62 | 55 |

| FeCl₃ | Nitrobenzene | 40 | 58 | 48 |

Challenges in By-Product Management

Competing reactions, such as dimerization of 4-methylbenzoyl chloride or over-acylation of the cyclohexane ring, necessitate careful stoichiometric control. Neutralizing excess AlCl₃ with ice-water and extracting with ethyl acetate minimizes side products, though final purification requires column chromatography, reducing overall scalability.

Comparative Analysis of Synthetic Routes

Efficiency and Industrial Viability

Catalytic hydrogenation outperforms Friedel-Crafts acylation in yield (85% vs. 62%) and selectivity (95% vs. 55%). The hydrogenation route’s use of recyclable Pd/C catalysts and inexpensive solvents like isopropyl alcohol aligns with green chemistry principles, whereas Friedel-Crafts acylation generates stoichiometric AlCl₃ waste.

Economic Considerations

Hydrogenation requires high-pressure equipment, increasing initial capital costs. However, its higher throughput and lower purification demands make it cost-effective for large-scale production. In contrast, Friedel-Crafts acylation’s reliance on chromatographic purification limits its utility to laboratory-scale syntheses.

化学反应分析

Types of Reactions

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 4-methylbenzoic acid or cyclohexanone derivatives.

Reduction: Formation of 4-methylbenzyl alcohol or cyclohexanol derivatives.

Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.

科学研究应用

Organic Synthesis

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is utilized as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Acylation Reactions : The compound can act as an acylating agent for the introduction of the 4-methylbenzoyl group into other organic molecules. This property is particularly useful in synthesizing more complex aromatic compounds .

- Formation of Esters and Amides : It can be converted into esters and amides, which are essential intermediates in pharmaceutical chemistry. The ability to modify its functional groups allows for the development of new compounds with potential therapeutic effects .

Photochemistry

The compound exhibits interesting photochemical properties, making it suitable for applications in:

- UV Filters : Due to its ability to absorb ultraviolet light, this compound can be employed as a UV filter in sunscreens and cosmetic formulations. It helps protect skin from harmful UV radiation by absorbing and dissipating UV energy .

- Photoinitiators : In polymer chemistry, this compound can serve as a photoinitiator for curing processes. When exposed to UV light, it generates reactive species that initiate polymerization reactions, which are crucial in the production of coatings and adhesives .

Material Science

In material science, this compound plays a role in:

- Polymer Modification : The compound can be used to modify the properties of polymers, enhancing their thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with improved performance characteristics .

- Nanotechnology : Research indicates that this compound can be used in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions facilitates the creation of nanocarriers that enhance the bioavailability of therapeutic agents .

Case Study 1: Photoinitiator in Coatings

A study demonstrated the effectiveness of this compound as a photoinitiator in UV-curable coatings. The results indicated that coatings formulated with this compound exhibited rapid curing times and enhanced adhesion properties compared to traditional photoinitiators.

Case Study 2: Synthesis of Novel Anticancer Agents

In another investigation, researchers utilized this compound as a building block for synthesizing novel anticancer agents. The derivatives showed promising cytotoxic activity against various cancer cell lines, highlighting the compound's potential in medicinal chemistry.

作用机制

The mechanism of action of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to participate in various biochemical pathways, potentially influencing cellular processes and signaling .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid with structurally or functionally analogous cyclohexanecarboxylic acid derivatives, highlighting key differences in substituents, properties, and applications:

Key Comparative Insights:

Substituent Effects on Bioactivity: The 4-methylbenzoyl group in the target compound enhances lipophilicity, favoring membrane permeability, but lacks the hydrogen-bonding capacity of hydroxyamino (in pyrazole derivatives) or thiomethyl groups . Fluorinated analogs (e.g., trans-4-fluorocyclohexanecarboxylic acid in [18F]FCWAY) exhibit superior receptor-binding affinity (5-HT₁ₐ serotonin receptors) due to fluorine’s electronegativity and small atomic radius .

Synthetic Utility :

- This compound is synthesized via Friedel-Crafts acylation or coupling reactions, whereas trans-2-(4-thiomethylbenzoyl)cyclohexane-1-carboxylic acid requires thioetherification steps .

- Pyrazole-containing derivatives (e.g., compound 14q ) involve multi-step sequences, including BBr₃-mediated deprotection .

Metabolic and Pharmacokinetic Profiles :

- Thiomethyl-substituted analogs show slower hepatic clearance compared to methylbenzoyl derivatives, attributed to sulfur’s resistance to oxidative metabolism .

- Fluorinated compounds (e.g., [18F]FCWAY) demonstrate faster blood clearance (biological half-life: ~29 min) but prolonged brain retention, ideal for neuroimaging .

生物活性

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid, also referred to as (1R*,2R*,5R*)-5-hydroxy-2-(4-methylbenzoyl)-cyclohexanecarboxylic acid, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including interaction studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of 262.30 g/mol. It features a cyclohexane ring substituted with a hydroxyl group, a carboxylic acid, and a 4-methyl-benzoyl moiety. These structural characteristics contribute to its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.30 g/mol |

| Functional Groups | Hydroxyl, Carboxylic Acid |

| Structural Features | Cyclohexane ring |

Interaction Studies

Preliminary studies indicate that this compound may exhibit significant binding affinity with various biological macromolecules, particularly proteins involved in inflammatory pathways. Techniques such as surface plasmon resonance and molecular docking are suggested for further exploration of these interactions.

Therapeutic Potential

The compound's structure suggests potential applications in treating inflammatory conditions. The presence of the hydroxyl and carboxylic acid functional groups may enhance its solubility and bioavailability, making it suitable for pharmaceutical formulations.

Study 1: Inflammatory Response Modulation

A study focused on the compound's ability to modulate inflammatory responses in vitro demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound could lead to more significant anti-inflammatory effects.

Study 2: Binding Affinity Analysis

Another research effort employed molecular docking simulations to predict the binding affinity of this compound with cyclooxygenase enzymes (COX-1 and COX-2). The findings revealed that the compound could potentially serve as a selective COX-2 inhibitor, which is beneficial for reducing side effects commonly associated with non-selective NSAIDs.

常见问题

Q. How can the synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid be optimized for high purity and yield?

Methodological Answer: Synthesis optimization involves:

- Stepwise functionalization : Introduce the 4-methylbenzoyl group to the cyclohexane ring via Friedel-Crafts acylation or Suzuki coupling, ensuring regioselectivity. Use anhydrous conditions and catalysts like AlCl₃ or Pd-based complexes .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield improvement : Optimize reaction stoichiometry (1:1.2 molar ratio of cyclohexanecarboxylic acid to 4-methylbenzoyl chloride) and temperature (60–80°C for 12–24 hours) .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

Q. How can solubility and stability be evaluated under different experimental conditions?

Methodological Answer:

- Solubility profiling : Use shake-flask method in buffers (pH 2–10), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy (λ_max ~260 nm) .

- Stability assays :

- Thermal stability : Incubate at 25°C, 37°C, and 60°C for 24–72 hours. Monitor degradation via TLC or HPLC .

- Photostability : Expose to UV light (254 nm) and analyze degradation products .

Advanced Research Questions

Q. How can substituent effects on the cyclohexanecarboxylic acid core be systematically analyzed for structure-activity relationships (SAR)?

Methodological Answer:

- Synthetic modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methylbenzoyl or cyclohexane positions. Compare with analogs like 1-(4-methoxyphenoxy)cyclohexanecarboxylic acid .

- Biological testing : Assess enzyme inhibition (e.g., cyclooxygenase) or receptor binding via radioligand assays. Use IC₅₀ values to correlate substituent electronic/hydrophobic properties with activity .

- Computational modeling : Perform DFT calculations (Gaussian 09) to analyze electron density maps and steric effects .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response validation : Replicate assays (e.g., Nrf2 activation ) across multiple cell lines (HEK293, HepG2) to confirm reproducibility.

- Off-target screening : Use kinase profiling panels (Eurofins) to rule out nonspecific interactions.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., ML 334 ) to identify trends in bioactivity.

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to Keap1 (PDB ID: 1VV ). Focus on key residues (e.g., Arg483, Gly509) for binding affinity calculations.

- MD simulations : Run 100-ns simulations (AMBER22) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .

- Pharmacophore modeling : Identify critical features (hydrogen bond acceptors, hydrophobic regions) using Schrödinger Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。